molecular formula C30H44O3 B1667362 Boldenone undecylenate CAS No. 13103-34-9

Boldenone undecylenate

Cat. No.: B1667362
CAS No.: 13103-34-9
M. Wt: 452.7 g/mol
InChI Key: AHMMSNQYOPMLSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boldenone undecylenate: is a synthetic androgen and anabolic steroid that is primarily used in veterinary medicine, particularly for horses. It is known for its strong anabolic effects and moderate androgenic effects. This compound is a long-lasting prodrug of boldenone, which means it is converted into boldenone in the body. It was introduced for medical use in the 1960s and is also known for its use in improving physique and performance .

Mechanism of Action

Target of Action

Boldenone undecylenate is a synthetic derivative of testosterone and a widely used anabolic androgenic steroid . The primary target of this compound is the androgen receptor . Androgens are a group of hormones that play a role in male traits and reproductive activity. They bind to the androgen receptor, which regulates gene transcription .

Mode of Action

This compound exerts its effects by acting as a steroid hormone with androgenic activity . It binds to the androgen receptors, triggering molecular events that regulate gene expression . This interaction leads to changes at the cellular level, including increased protein synthesis and muscle growth .

Biochemical Pathways

The specific molecular mechanisms involved in the action of this compound include the activation of anabolic pathways responsible for protein synthesis and muscle growth . It also has anabolic effects on bone and muscle tissue, leading to improved physical performance .

Pharmacokinetics

This compound is a prodrug of boldenone . When administered via intramuscular injection, a depot is formed from which this compound is slowly released into the body and then transformed into boldenone . The drug possesses a biological half-life of 14 days when administered by intramuscular injection .

Result of Action

The result of this compound’s action is increased muscle growth and improved physical performance . It enhances protein synthesis, nitrogen retention, suppresses corticosteroid secretion, promotes IGF-1 production, and increases red blood cell production .

Biochemical Analysis

Biochemical Properties

Boldenone Undecylenate interacts with various enzymes and proteins, including androgen receptors protein (AR) and heat shock protein 90 (Hsp 90) . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it causes significant rises in serum ALT, AST, TP, ALB, TC, TG, LDL-C, VLDL-C, urea, creatinine, uric acid, potassium, and MDA levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has an additional double bond between the carbons 1 and 2 of its molecule, which makes the rate at which it is released more gradual than that of other steroids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound causes significant increases in NO and MDA concentrations and SOD activity after one and two months of treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, intramuscular injection of this compound to male New Zealand rabbits enhances body gain and increased some hematological parameters . It also increased oxidative stresses biomarkers levels, pro-inflammatory cytokines, and creatinine indicating side effects on the liver and kidneys .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and also affects metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of boldenone undecylenate involves several steps:

    Etherification Reaction: Absolute ethyl alcohol and triethyl orthoformate are added to a reaction kettle, followed by the addition of 1,4-androstadiene-3,17-dione, pyridine hydrobromide, and triethylamine. The mixture is then frozen for crystallization, washed with absolute ethyl alcohol, and filtered to obtain the wet etherate.

    Reduction and Hydrolysis Reaction: Methyl alcohol is added to the reaction kettle, followed by the addition of etherate pyridine and sodium borohydride. The mixture is heated for the reaction, and thin layer chromatography is performed. After the reduction reaction, the temperature is regulated, and the pH is adjusted. The mixture is concentrated to a dense slurry form, water is added, and the mixture is cooled and centrifuged to obtain the reduced hydrolysate, which is the crude product of boldenone.

    Refining of Crude Product: The crude product is added to a production kettle with methyl alcohol and water, heated with steam, cooled, and centrifuged to obtain the final product.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Boldenone undecylenate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different metabolites.

    Reduction: Reduction reactions can convert this compound into its active form, boldenone.

    Substitution: Substitution reactions can occur at various positions on the steroid backbone.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride is commonly used as a reducing agent.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: Boldenone undecylenate is used in research to study the synthesis and reactions of anabolic steroids. It serves as a model compound for understanding the chemical behavior of steroids.

Biology: In biological research, this compound is used to study its effects on muscle growth, androgen receptor activity, and metabolic pathways. It is also used to investigate the impact of anabolic steroids on various physiological processes.

Medicine: this compound has been studied for its potential therapeutic applications, including its effects on muscle wasting conditions and its role in hormone replacement therapy. its use in human medicine has been discontinued due to safety concerns .

Industry: In the veterinary industry, this compound is used to promote muscle growth and improve physical performance in animals, particularly horses. It is also used in research to develop new anabolic steroid formulations .

Comparison with Similar Compounds

    Testosterone: Boldenone undecylenate is similar to testosterone but has a double bond at the 1-position, which gives it different anabolic and androgenic properties.

    Nandrolone: Another anabolic steroid with similar effects but different chemical structure and properties.

    Methenolone: Known for its mild anabolic effects and low androgenic properties.

Uniqueness: this compound is unique due to its long-lasting effects and its ability to promote muscle growth with moderate androgenic effects. It is also known for its relatively low risk of liver damage compared to other anabolic steroids .

Properties

IUPAC Name

(10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) undec-10-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O3/c1-4-5-6-7-8-9-10-11-12-28(32)33-27-16-15-25-24-14-13-22-21-23(31)17-19-29(22,2)26(24)18-20-30(25,27)3/h4,17,19,21,24-27H,1,5-16,18,20H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMMSNQYOPMLSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)CCCCCCCCC=C)CCC4=CC(=O)C=CC34C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864361
Record name 3-Oxoandrosta-1,4-dien-17-yl undec-10-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13103-34-9
Record name Boldenone undec-10-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.734
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does boldenone undecylenate exert its anabolic effects?

A1: this compound, like other AAS, primarily functions by binding to androgen receptors (AR) within cells. [, ] This binding initiates a cascade of events:

  • Increased Protein Synthesis: AR activation promotes nitrogen retention, leading to enhanced protein synthesis and muscle growth. [, ]
  • Reduced Protein Breakdown: this compound can suppress the breakdown of muscle proteins, further contributing to muscle mass increase. []

Q2: Does this compound influence the expression of specific genes?

A2: Yes, research suggests that this compound can modulate the expression of various genes. For example, it was found to down-regulate steroidogenic genes, such as StaR and HSD17B3, in rat testes. [] Additionally, it has been shown to upregulate the expression of heat shock protein 90 (Hsp90) in both hepatic and renal tissues. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C30H44O3, and its molecular weight is 452.67 g/mol.

Q4: Is there spectroscopic data available for this compound?

A4: Yes, various spectroscopic techniques have been employed to characterize this compound. Mass spectrometry, particularly triple-quadrupole mass spectrometry (LC-MS/MS), has been widely used to identify and quantify this compound and its metabolites in biological samples. [, , ]

Q5: How stable is this compound under different storage conditions?

A5: The stability of this compound can be influenced by factors like temperature, light exposure, and pH. Specific studies on its stability under various conditions are essential to determine appropriate storage and handling procedures.

Q6: How is this compound metabolized in the body?

A6: this compound is primarily metabolized in the liver. [, , ] It undergoes hydrolysis to its active metabolite, boldenone. Boldenone can be further metabolized through various pathways, including glucuronidation and sulfation. [, ]

Q7: What is the elimination half-life of this compound?

A7: this compound exhibits a long elimination half-life, which can vary depending on the species and administration route. In cattle, for instance, intact this compound has been detected up to 11 days after intramuscular administration. []

Q8: What animal models have been used to study the effects of this compound?

A8: this compound's effects have been investigated in various animal models, including rats, rabbits, horses, and cattle. [, , , , , , , , , , , , , , , , , , , , , , , ] These models provide valuable insights into the compound's effects on growth, reproductive function, and organ systems.

Q9: What are the potential toxic effects of this compound?

A9: this compound has been associated with various adverse effects in both animals and humans. These can include:

  • Hepatotoxicity: Liver damage, as indicated by elevated liver enzymes. [, , , , ]
  • Nephrotoxicity: Kidney damage, evidenced by increased creatinine and urea levels. [, , , , , ]
  • Reproductive Toxicity: Disruption of hormonal balance and testicular function, potentially leading to infertility. [, , , , , , , , ]
  • Cardiovascular Effects: Alterations in blood lipid profiles and potential risks to cardiovascular health. [, ]

Q10: What analytical methods are used to detect this compound in biological samples?

A10: Several analytical techniques are employed for the detection and quantification of this compound and its metabolites, with mass spectrometry (LC-MS/MS) being the most widely used method. [, , ] Other methods like high-performance liquid chromatography (HPLC) are also utilized. [, ]

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